molecular formula C17H15N3 B7773304 2-(2,5-Dimethyl-1-p-tolyl-1H-pyrrol-3-ylmethylene)-malononitrile

2-(2,5-Dimethyl-1-p-tolyl-1H-pyrrol-3-ylmethylene)-malononitrile

Cat. No.: B7773304
M. Wt: 261.32 g/mol
InChI Key: YOZRRSWIRQWHKP-UHFFFAOYSA-N
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Description

2-(2,5-Dimethyl-1-p-tolyl-1H-pyrrol-3-ylmethylene)-malononitrile is an organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethyl-1-p-tolyl-1H-pyrrol-3-ylmethylene)-malononitrile typically involves the condensation of 2,5-dimethyl-1-p-tolyl-1H-pyrrole with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide in an appropriate solvent like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethyl-1-p-tolyl-1H-pyrrol-3-ylmethylene)-malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrrole oxides, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethyl-1-p-tolyl-1H-pyrrol-3-ylmethylene)-malononitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: A related pyrrole derivative with similar structural features.

    2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: Another pyrrole derivative with a carboxylic acid functional group.

Uniqueness

2-(2,5-Dimethyl-1-p-tolyl-1H-pyrrol-3-ylmethylene)-malononitrile is unique due to the presence of both the pyrrole ring and the malononitrile group, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

2-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3/c1-12-4-6-17(7-5-12)20-13(2)8-16(14(20)3)9-15(10-18)11-19/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZRRSWIRQWHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C(C#N)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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